5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Description
L-902,688 is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4), a G-protein-coupled receptor that modulates intracellular cAMP levels via stimulatory Gαs signaling. EP4 activation is associated with anti-inflammatory, anti-fibrotic, and vasodilatory effects, making L-902,688 a therapeutic candidate in diverse pathologies, including asthma, pulmonary arterial hypertension (PAH), ischemic stroke, and cancer .
Properties
IUPAC Name |
5-(4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTLQOYLIXWRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693983 | |
| Record name | 5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634193-54-7 | |
| Record name | 5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Physicochemical Properties
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | 30 mg/mL | |
| Solubility in Ethanol | 30 mg/mL | |
| Solubility in PBS (pH 7.2) | 0.5 mg/mL (1:1 Ethanol:PBS) | |
| Storage Conditions | -20°C (stable for 1 month) |
These properties guide its use in experimental settings, particularly in vivo studies requiring stable solubilization.
Synthetic Approaches and Challenges
The exact synthetic route for L-902,688 remains undisclosed in public literature, likely due to proprietary considerations. However, structural analysis suggests a multi-step synthesis involving:
- Core Bicyclic Assembly : Formation of the tetrazolo[1,5-a]quinazoline core via cyclocondensation reactions.
- Fluorination : Introduction of the -CF₂- group through electrophilic fluorination or cross-coupling with fluorinated building blocks.
- Side-Chain Elaboration : Stereoselective installation of the prostanoid-like side chain using Heck coupling or similar methodologies to establish the trans-double bond configuration.
The presence of multiple stereocenters and fluorinated motifs necessitates advanced purification techniques, such as chiral chromatography or recrystallization, to ensure enantiomeric purity.
Formulation Strategies for In Vivo Studies
Solubilization Protocol
For preclinical studies, L-902,688 is prepared as follows:
- Dissolve in dimethyl sulfoxide (DMSO) at 30 mg/mL.
- Sequentially add polyethylene glycol 300 (PEG300) and Tween 80, mixing thoroughly after each addition.
- Dilute with isotonic saline to achieve the desired concentration (e.g., 1 μg/kg/day for rodent models).
This formulation ensures stability and bioavailability, critical for chronic dosing in pulmonary hypertension models.
Dosing Regimens in Disease Models
In monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) rats, daily intraperitoneal administration of 1 μg/kg L-902,688 for 21 days significantly attenuated right ventricular systolic pressure (RVSP) and vascular remodeling. Hypoxic mice received 1 μg/kg/day via subcutaneous injection over 28 days, demonstrating reduced pulmonary arterial wall thickness.
Pharmacological Validation and Mechanisms
EP4-Dependent PPARγ Activation
L-902,688 exerts its anti-remodeling effects by activating peroxisome proliferator-activated receptor gamma (PPARγ) via EP4 signaling. In vitro, treatment of MCT-derived pulmonary arterial smooth muscle cells (PASMCs) with 1 μM L-902,688 increased nuclear PPARγ expression within 6 hours, an effect abolished by the EP4 antagonist AH-23848. This pathway suppresses PASMC proliferation and migration, as shown in Table 2.
| Parameter | L-902,688 (1 μM) | L-902,688 + AH-23848 (100 μM) |
|---|---|---|
| PASMC Proliferation (% Control) | 42 ± 5% | 89 ± 7%* |
| PASMC Migration (% Control) | 35 ± 4% | 82 ± 6%* |
Calcium Signaling Modulation
L-902,688 reduces intracellular calcium ([Ca²⁺]i) in PASMCs by 65% via EP4-mediated protein kinase A (PKA) activation, a mechanism critical for vasodilation. This effect is reversible with co-treatment of the PKA inhibitor H-89, underscoring the reliance on cAMP-PKA signaling.
Chemical Reactions Analysis
L902688 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects in Ischemic Stroke
Mechanism of Action
L-902,688 has been shown to exert neuroprotective effects by activating the EP4 receptor, which plays a crucial role in reducing ischemic brain injury. In a study involving rats subjected to transient ischemic stroke, administration of L-902,688 significantly decreased the production of matrix metalloproteinases (MMP-3 and MMP-9), which are critical mediators of blood-brain barrier (BBB) damage. The treatment resulted in reduced BBB permeability and improved neurological outcomes, as evidenced by diminished IgG extravasation and lower levels of inflammatory cytokines such as IL-1β and IL-6 .
Key Findings
- Dosage and Efficacy : A single intravenous injection of L-902,688 (1 mg/kg) at the onset of reperfusion led to significant reductions in infarct size and neurological deficits observed up to three weeks post-treatment.
- Statistical Analysis : The results were statistically significant with for infarct reduction and for cytokine levels .
| Parameter | Control Group | L-902,688 Group |
|---|---|---|
| Infarct Size (mm²) | 25.4 ± 3.2 | 10.2 ± 2.1 |
| IgG Extravasation (ng/ml) | 150 ± 20 | 60 ± 15 |
| IL-1β Levels (pg/ml) | 200 ± 25 | 80 ± 10 |
| Neurological Deficits Score | 8.5 ± 1.0 | 3.0 ± 0.5 |
Cancer Therapeutics
Chronic Lymphocytic Leukemia
Recent studies have highlighted the synergistic effects of L-902,688 in combination with established therapies for chronic lymphocytic leukemia (CLL). The agonist enhances the cytotoxic activities of drugs such as ibrutinib and venetoclax by inhibiting the NF-κB pathway, which is often constitutively activated in CLL cells .
Key Findings
- Synergistic Cytotoxicity : Co-treatment with L-902,688 resulted in enhanced cell death in patient-derived CLL cells compared to treatment with chemotherapeutics alone.
- Mechanistic Insights : The activation of EP4 receptor led to reduced cell proliferation and increased apoptosis in B-cell malignancies.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 85 ± 5 | 10 ± 2 |
| Ibrutinib Only | 65 ± 7 | 30 ± 5 |
| Ibrutinib + L-902,688 | 40 ± 6 | 60 ± 7 |
Pulmonary Arterial Hypertension
In models of pulmonary arterial hypertension (PAH), L-902,688 has demonstrated efficacy in attenuating vascular remodeling and improving pulmonary function. By activating PPARγ pathways through EP4 receptor stimulation, it contributes to anti-inflammatory effects within the pulmonary vasculature .
Key Findings
- Vascular Remodeling : Treatment with L-902,688 reduced pulmonary artery pressure and improved right ventricular function in hypoxic PAH models.
| Parameter | Control Group | L-902,688 Group |
|---|---|---|
| Pulmonary Artery Pressure (mmHg) | 45 ± 5 | 30 ± 4 |
| Right Ventricular Hypertrophy Index (g/cm²) | 0.45 ± 0.05 | 0.25 ± 0.03 |
Mechanism of Action
L902688 exerts its effects by selectively binding to and activating the EP4 receptor. This activation leads to the modulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The binding of L902688 to the EP4 receptor results in the attenuation of transforming growth factor-beta (TGF-β)-induced expression of Twist and alpha-smooth muscle actin (α-SMA), which are involved in processes such as endothelial-mesenchymal transition and cardiac fibrosis .
Comparison with Similar Compounds
Biological Activity
L-902,688 is a highly selective agonist for the prostaglandin E2 receptor subtype EP4, which has garnered attention for its potential therapeutic applications, particularly in neurological and oncological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of L-902,688, focusing on its mechanisms of action, protective effects in ischemic conditions, and synergistic effects in cancer treatments.
L-902,688 operates primarily through the activation of the EP4 receptor, which is involved in various physiological processes including inflammation and neuroprotection. The compound exhibits a high affinity for the EP4 receptor with a Ki value of 0.38 nM and an EC50 value of 0.6 nM, demonstrating over 4,000-fold selectivity for EP4 compared to other prostanoid receptors .
Ischemic Stroke
Research indicates that L-902,688 has significant neuroprotective effects in models of ischemic stroke. In a study involving transient focal cerebral ischemia in rats, administration of L-902,688 resulted in:
- Reduction in Matrix Metalloproteinases (MMPs) : The treatment significantly decreased MMP-3 and MMP-9 levels, which are critical mediators of blood-brain barrier (BBB) breakdown during ischemic events. Specifically, MMP-3 activity was reduced (P < 0.05), while MMP-9 mRNA and protein levels were also significantly lowered (P < 0.001) .
- Improved BBB Integrity : The compound reduced IgG extravasation into brain tissue, indicating enhanced BBB integrity post-stroke (P < 0.05). This was corroborated by assessments of tight junction proteins such as zona occludens-1 and occludin .
- Reduction in Inflammatory Cytokines : L-902,688 administration led to decreased levels of pro-inflammatory cytokines IL-1β and IL-6 in the ischemic cortex (P < 0.05) and (P < 0.01), respectively .
Long-Term Neurological Outcomes
In terms of long-term outcomes, a single injection of L-902,688 at reperfusion significantly mitigated neurological deficits observed up to three weeks post-stroke (P < 0.05) . This suggests that the agonist not only provides immediate protection but also has lasting benefits on neurological function.
Chronic Lymphocytic Leukemia (CLL)
Recent studies have explored the role of L-902,688 in enhancing the efficacy of existing treatments for chronic lymphocytic leukemia (CLL). Notably:
- Synergistic Cytotoxicity : L-902,688 was shown to augment the cytotoxic effects of drugs like ibrutinib and venetoclax against CLL cells. This synergy is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell survival and proliferation in B-cell malignancies .
- Induction of Apoptosis : The compound induced selective cytotoxicity towards CLL cells at low micromolar concentrations while sparing normal cells . This selectivity highlights its potential as an adjunct therapy in treating resistant forms of leukemia.
Summary Table: Biological Effects of L-902,688
| Parameter | Effect | Statistical Significance |
|---|---|---|
| MMP-3 Activity | Decreased | P < 0.05 |
| MMP-9 Levels | Reduced mRNA and protein | P < 0.001 |
| IgG Extravasation | Significantly reduced | P < 0.05 |
| IL-1β Levels | Decreased | P < 0.05 |
| IL-6 Levels | Decreased | P < 0.01 |
| Neurological Deficits | Reduced over three weeks | P < 0.05 |
| Cytotoxicity against CLL Cells | Enhanced when combined with other therapies | Not specified |
Q & A
Q. What are the primary mechanisms by which L-902,688 exerts neuroprotective effects in ischemic stroke models?
L-902,688, a selective EP4 receptor agonist, reduces cerebral infarction volume and blood-brain barrier (BBB) damage in middle cerebral artery occlusion (MCAO) models. Methodologically, researchers should use immunohistochemistry to assess BBB integrity (e.g., ZO-1 expression) and TTC staining to quantify infarct volume. Dose-response studies (e.g., 0.3 mg/kg vs. 1.0 mg/kg) are critical, as higher doses show significant efficacy .
Q. How does L-902,688 demonstrate receptor selectivity, and what assays confirm its specificity for EP4?
Functional assays in EP4-transfected HEK293 cells reveal L-902,688’s EC50 of 0.19 nM for EP4, with >5,000-fold selectivity over EP2 and TP receptors. Researchers should employ cAMP accumulation assays and comparative studies with EP2 agonists (e.g., butaprost) to validate selectivity .
Q. What experimental models are appropriate for studying L-902,688’s anti-fibrotic effects in pulmonary arterial hypertension (PAH)?
Monocrotaline (MCT)-induced PAH models are effective. Key endpoints include right ventricular hypertrophy (RV/LV+S ratio) and collagen density quantification via Masson’s trichrome staining. L-902,688 at 0.4–1.0 µg/kg/day reduces fibrosis by suppressing EndMT pathways .
Q. How can L-902,688’s anti-inflammatory efficacy in airway diseases be assessed?
Use house dust mite (HDM)-induced airway inflammation models. Measure peribronchial/perivascular inflammatory scores and goblet cell hyperplasia via histopathology. Dose optimization (0.1–0.4 mg/kg) and comparison with other EP4 modulators (e.g., BCT-100) are recommended .
Advanced Research Questions
Q. How should researchers optimize dosing regimens for L-902,688 across different disease models?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma concentrations with target engagement. For stroke, 1.0 mg/kg shows maximal infarct reduction, while 0.4 µg/kg/day suffices for PAH. Use nonlinear regression analysis to model dose-response relationships .
Q. What methodological approaches address L-902,688’s cytotoxicity in stem cell differentiation assays?
In osteoblast differentiation studies, L-902,688 exhibits cytotoxicity at ≥10 µM. Use MTT assays and flow cytometry to compare viability with alternatives like KMN-80. Include EP4 antagonist controls (e.g., ONO-AE1-208) to isolate receptor-specific effects .
Q. How can contradictory findings on L-902,688’s role in cough reflex and inflammation be resolved?
While L-902,688 reduces airway inflammation via EP4 , it enhances cough reflex via EP3-dependent NaV 1.8 activation. Use receptor knockout models or selective antagonists (e.g., EP3 antagonist L-798,106) to dissect pathway-specific effects. Dual-labeling immunofluorescence can localize EP3/EP4 expression in sensory neurons .
Q. What strategies improve L-902,688’s efficacy in combination therapies?
In HDM models, co-administration with BCT-100 amplifies anti-inflammatory effects. Use factorial experimental designs to test synergism and measure cytokine profiles (e.g., IL-4, IL-13) via multiplex assays. Optimize timing to align with disease progression phases .
Q. Why does EP4 agonism by L-902,688 paradoxically protect cancer cells from chemotherapy-induced death?
In HT29 colon cancer cells, L-902,688 increases oxaliplatin resistance by upregulating antioxidant genes (e.g., SOD2). Employ RNA-seq and ROS quantification (e.g., DCFDA assays) to map oxidative stress pathways. Validate findings with EP4 antagonists in xenograft models .
Q. How can researchers mitigate variability in L-902,688’s effects across immune cell subtypes?
THP-1 macrophage phagocytosis assays reveal EP4 activation suppresses bacterial uptake. Use single-cell RNA-seq to identify EP4 expression heterogeneity. Pair with cAMP biosensors to correlate receptor activity with functional outcomes .
Methodological Considerations Table
| Research Focus | Key Techniques | Critical Parameters |
|---|---|---|
| Neuroprotection | TTC staining, Evans blue extravasation, qPCR for tight junction proteins | Dose: 1.0 mg/kg; Timing: Post-ischemia 1 hr |
| Cardiac Fibrosis | RV/LV+S ratio, Masson’s trichrome, collagen density quantification | Dose: 0.4 µg/kg/day; Duration: 21 days |
| Airway Inflammation | Histopathological scoring (0–4 scale), PAS staining for goblet cells | Dose: 0.1–0.4 mg/kg; HDM challenge: 5 weeks |
| Receptor Specificity | cAMP EIA, HEK293 transfection assays, competitive binding studies | EP4 vs. EP2/EP3/TP selectivity panels |
| Cytotoxicity Screening | MTT assays, Annexin V/PI staining, osteoblast differentiation (ALP activity) | Threshold: IC50 ≤10 µM in stem cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
